Evans Blue tetrasodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H28N6O14S4 |
|---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H28N6O14S4/c1-15-11-17(37-39-23-9-7-21-25(55(43,44)45)13-27(57(49,50)51)31(35)29(21)33(23)41)3-5-19(15)20-6-4-18(12-16(20)2)38-40-24-10-8-22-26(56(46,47)48)14-28(58(52,53)54)32(36)30(22)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
CQZNCNHDIIREQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)C |
Origin of Product |
United States |
Historical Trajectory and Evolution of Evans Blue Tetrasodium Salt As a Research Probe
The journey of Evans Blue (EB), also known as T-1824 or Direct Blue 53, from a simple dye to a sophisticated research tool is a fascinating narrative of scientific discovery and adaptation. nih.gov Its initial applications in the early 20th century laid the groundwork for its current widespread use in various biomedical fields.
The story begins in 1914 with Herbert McLean Evans, who first utilized the dye for staining purposes. nih.govnih.gov This early work demonstrated its potential as a biological marker. By 1936, the Eastman Kodak Company began marketing the dye under the name "Evans blue" in recognition of his contributions, a name that has been widely accepted ever since. nih.gov
Initially, researchers in the early 20th century used various dyes, including red dyes like vital red and Congo Red, as well as trypan blue, for plasma volume estimations. nih.govfrontiersin.org However, Evans Blue, designated T-1824, was soon recognized as superior. frontiersin.org One of its key advantages was that much smaller concentrations were needed for accurate measurements, which was a significant improvement over trypan blue that could impart a bluish tinge to patients. frontiersin.org
The primary application that propelled Evans Blue into the forefront of biomedical research was its use in the estimation of blood and plasma volume, a method introduced by Keith and his colleagues in 1915. nih.gov The principle was straightforward: a known quantity of the dye was injected into the bloodstream, and after a period of mixing, the concentration in a withdrawn blood sample was measured to calculate the total plasma volume. nih.gov For many years, the Evans Blue dye dilution method was a standard procedure for this purpose. nih.gov
Over time, the applications of Evans Blue expanded significantly. Its strong and near-irreversible binding to serum albumin became a central feature of its utility. nih.govarvojournals.org This property meant that the dye, once in the bloodstream, effectively became a tracer for albumin. This led to its extensive use in assessing vascular permeability. nih.govarvojournals.orgmedsci.org In situations where the integrity of blood vessels is compromised, such as in inflammation or injury, the Evans Blue-albumin complex leaks out into the surrounding tissues, providing a visual and quantifiable measure of the leakage. nih.govarvojournals.org This has been particularly valuable in studying the blood-brain barrier (BBB), a selective barrier that normally prevents substances like albumin from entering the central nervous system. medsci.orgwikipedia.orgresearchgate.net Disruption of the BBB is a hallmark of many neurological diseases, and Evans Blue has been instrumental in studying this phenomenon. medsci.orgplos.org
Furthermore, Evans Blue found application as a vital stain to assess cell viability. wikipedia.orgscientificlabs.co.uknih.gov The principle here is that the dye is excluded by healthy cells with intact membranes, but can penetrate and stain non-viable cells with compromised membranes. wikipedia.orgnih.govhimedialabs.com This technique has been particularly useful in plant biology and has also been adapted for mammalian cells. nih.gov
The evolution of Evans Blue as a research probe continues. In recent years, derivatives of Evans Blue have been developed for more advanced applications, such as in vivo imaging and as "albumin hitchhikers" to extend the half-life of therapeutic drugs. nih.govresearchgate.netacs.orgnih.gov These modern adaptations underscore the enduring relevance of this historic dye in contemporary biomedical research.
Foundational Principles of Evans Blue Tetrasodium Salt Application in Experimental Systems
Assessment of Microvascular Permeability and Endothelial Integrity
The principle behind using Evans Blue to measure vascular permeability lies in its high affinity for albumin. researchgate.net Under normal physiological conditions, the endothelial lining of blood vessels is largely impermeable to large molecules like albumin. nih.gov Therefore, the Evans Blue-albumin complex remains within the circulation. nih.gov However, in pathological states characterized by increased vascular permeability, such as inflammation, the endothelial barrier becomes compromised, allowing the Evans Blue-albumin complex to leak into the interstitial space. nih.govnih.gov The amount of dye that accumulates in a given tissue is directly proportional to the extent of plasma protein leakage. ucl.ac.uk
In Vivo Experimental Models of Plasma Extravasation
Various animal models utilize Evans Blue to study plasma extravasation in response to different stimuli. These models are crucial for understanding the mechanisms of diseases involving vascular leakage and for screening potential therapeutic agents.
The Miles assay is a well-established in vivo technique for quantifying localized increases in vascular permeability. nih.govnih.gov Originally developed by Miles and Miles, the assay has been widely adapted for use in mice and other rodents. nih.gov The classical procedure involves the intravenous injection of Evans Blue dye. nih.gov Subsequently, agents suspected of increasing vascular permeability are injected intradermally at various sites, with a vehicle control injected at opposing sites. nih.gov After a set circulation time, the animal is euthanized, and the skin at the injection sites is excised. nih.gov The amount of extravasated dye in the tissue is then quantified, providing a measure of the permeability-inducing capacity of the test agent. nih.gov
Contemporary adaptations of the Miles assay often involve genetic mouse models to investigate the role of specific genes and molecular pathways in regulating vascular permeability. nih.gov The assay can also be combined with the administration of pharmacological agents to identify compounds that can block or induce hyperpermeability. nih.gov
Following in vivo experiments, the quantification of extravasated Evans Blue dye is a critical step. A common method involves excising the tissue of interest, weighing it, and then extracting the dye using a solvent such as formamide (B127407) or a mixture of acetone (B3395972) and sodium sulfate (B86663). arvojournals.orgjapsonline.com The concentration of the extracted dye is then determined spectrophotometrically or fluorometrically. arvojournals.orgjapsonline.com
Spectrophotometric measurement is typically performed at the absorbance maximum of Evans Blue, which is around 620 nm. nih.gov A standard curve generated from known concentrations of the dye is used to calculate the amount of dye in the tissue sample, often expressed as micrograms of dye per gram of tissue. nih.govresearchgate.net Fluorometric measurement, with excitation at approximately 620 nm and emission at 680 nm, offers a more sensitive alternative to colorimetry. japsonline.com Digital image analysis of tissue sections has also been employed as a non-invasive method to quantify dye extravasation. nih.gov
The following table outlines common methods for dye extraction and quantification:
| Extraction Solvent | Quantification Method | Reference |
| Formamide | Spectrophotometry, Fluorometry | arvojournals.orgjapsonline.com |
| Acetone and Sodium Sulphate | Spectrophotometry | japsonline.com |
| Trichloroacetic acid | Not specified | arvojournals.org |
Classical Miles Assay and its Contemporary Adaptations
Applications in Inflammation Research Models
Plasma extravasation is a cardinal sign of inflammation. researchgate.netprotocols.io Evans Blue is extensively used in various inflammation models to quantify this key event, providing insights into the inflammatory process and the efficacy of anti-inflammatory therapies.
Neurogenic inflammation is a form of inflammation initiated by the release of neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from activated sensory nerves. ashpublications.orgnih.gov This process leads to vasodilation and increased vascular permeability. japsonline.com Evans Blue is a key tool in studying neurogenic inflammation in various tissues, including the skin and airways. ashpublications.orgnih.gov
In these studies, neurogenic inflammation is often induced by the local application or injection of substances like capsaicin, which activates sensory neurons, or by direct electrical nerve stimulation. protocols.iojapsonline.com The subsequent leakage of the Evans Blue-albumin complex into the tissue is then quantified. Research has shown that in rat airways, neurogenic plasma protein extravasation is mediated by the activation of NK1 receptors. nih.gov Studies in sickle cell disease models have used Evans Blue to demonstrate increased neurogenic inflammation, characterized by enhanced plasma extravasation in the skin in response to SP and capsaicin. ashpublications.org
The table below summarizes findings from studies on neurogenic inflammation using Evans Blue:
| Model | Inducer | Key Finding | Reference |
| Rat Airways | Substance P, Capsaicin | Neurogenic plasma protein extravasation is mediated by NK1 receptors. | nih.gov |
| Sickle Cell Disease (Mouse) | Substance P, Capsaicin | Increased Evans Blue dye leakage in the skin, indicative of enhanced neurogenic inflammation. | ashpublications.org |
| Rat Skin | Electrical Nerve Stimulation | Enhanced vascular permeability is brief following neuropeptide release. | japsonline.com |
Evans Blue is also widely used to assess vascular permeability in models of peripheral inflammation that are not primarily neurogenic in origin. For instance, in models of inflammatory arthritis induced by agents like Freund's complete adjuvant (FCA), the dye is used to measure plasma extravasation in the affected joints. researchgate.net Similarly, in models of peripheral inflammation induced by carrageenan, Evans Blue extravasation is measured to assess the inflammatory response. nih.gov
However, the timing of measurements is crucial, as some studies have reported conflicting results regarding dye leakage at different time points post-inflammation induction. nih.gov For example, while one study noted increased Evans Blue extravasation 48 hours after carrageenan injection, others did not observe significant leakage at 24 or 72 hours. nih.gov This highlights the dynamic nature of the inflammatory response and the importance of careful experimental design. In a study on temporomandibular joint inflammation, Evans Blue was used to demonstrate persistent plasma extravasation following the administration of CFA. researchgate.net
Neurogenic Inflammation Studies
Evaluation of Blood-Brain Barrier (BBB) Permeability in Neurological Research
The Evans Blue assay stands as a foundational and widely utilized method for the assessment of blood-brain barrier (BBB) integrity and permeability in preclinical neurological research. nih.gov this compound is a dye that, upon intravenous administration, rapidly binds with high affinity to serum albumin. frontiersin.orgplos.org This forms a large protein-dye complex (approximately 68-69 kDa) that is normally unable to cross the intact BBB due to the tight junctions between endothelial cells that line the cerebral microvasculature. plos.orgnih.gov
Under pathological conditions associated with many neurological disorders, the integrity of the BBB can be compromised, leading to a state of hyperpermeability. nih.gov In such instances, the Evans Blue-albumin complex can extravasate, or leak, from the blood vessels into the brain parenchyma. nih.govbiocompare.com The accumulation of the dye in the brain tissue, identifiable by its characteristic blue color upon gross examination or by fluorescence microscopy, serves as a direct and visually compelling indicator of BBB disruption. frontiersin.orgnih.gov Quantitative analysis of the extravasated dye can be performed spectrophotometrically after extracting it from brain tissue, providing a measure of the extent of vascular leakage. frontiersin.orgnih.gov This technique is a cornerstone in studying BBB dysfunction across a myriad of brain pathologies in experimental settings. nih.gov
Rodent Models of BBB Disruption
This compound is extensively employed in various rodent models to induce and study the breakdown of the BBB. These models simulate human neurological diseases, and the dye allows researchers to visualize and quantify the extent of barrier damage.
In rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) and photothrombotic stroke models, Evans Blue is a critical tool for delineating the area and severity of BBB breakdown. frontiersin.orgnih.gov Following an ischemic insult, reperfusion can exacerbate injury and lead to brain edema, a process closely linked to increased BBB permeability. nih.gov
Studies using the photothrombotic stroke model in mice have characterized the spatiotemporal profile of BBB leakage. Significant extravasation of Evans Blue is detectable in the ischemic sensorimotor cortex as early as 24 hours post-injury. frontiersin.org Quantitative analysis has revealed that BBB permeability remains significantly elevated for at least three weeks following the stroke, highlighting a prolonged period of vascular dysfunction. frontiersin.org In a transient reperfusion model of MCAO in rats, Evans Blue staining demonstrated that the BBB becomes permeable to large molecules within 120 minutes after the induction of ischemia. nih.gov The dye's extravasation into the ipsilateral hemisphere clearly demarcates the compromised tissue, correlating with the infarct area identified by other staining methods like 2,3,5-Triphenyltetrazolium chloride (TTC). nih.govresearchgate.net
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Photothrombotic Stroke | Mouse | Significant BBB permeability observed 24 hours post-stroke, with leakage persisting for at least 21 days. | frontiersin.org |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | BBB permeability to the Evans Blue-albumin complex was evident 120 minutes after ischemia induction. | nih.gov |
| Photothrombotic Stroke | Rat | Evans Blue successfully stained the ischemic site, allowing for clear identification of the infarcted lesion by its blue color. | medsci.org |
The Evans Blue extravasation assay is a standard procedure for evaluating BBB disruption following traumatic brain injury (TBI) in rodent models. nih.gov In models such as the controlled cortical impact (CCI) model, the dye provides clear evidence of vascular leakage in and around the injury site. plos.orgstonybrookmedicine.edu
Research has shown that BBB disruption occurs within hours after TBI. mdpi.com The spatial pattern of Evans Blue extravasation in the CCI model often localizes to the superficial cortical layers directly beneath the impact site. stonybrookmedicine.edu This pattern of leakage has been shown to correlate well with findings from advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), which quantitatively measures the volume transfer coefficient (Ktrans) as an indicator of BBB permeability. plos.orgstonybrookmedicine.edu While both methods identify similar regions of leakage, histological analysis with Evans Blue provides a clear, tangible confirmation of the BBB breach. plos.org The timing of peak BBB permeability can vary, with some studies noting maximal extravasation between 24 and 72 hours post-injury. mdpi.com
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Controlled Cortical Impact (CCI) | Rat | Evans Blue extravasation pattern matched well with BBB leakage identified by Ktrans maps from DCE-MRI. | plos.orgstonybrookmedicine.edu |
| Fluid-Percussion Injury | Rabbit | BBB disruption was demonstrated as early as 1-6 hours following the injury. | mdpi.com |
| Mild TBI | Mouse | Evans Blue analysis confirmed that administration of calpain III attenuated BBB breakdown post-injury. | mdpi.com |
In the context of experimental brain tumors, Evans Blue is used to assess the integrity of both the BBB and the blood-brain tumor barrier (BBTB). nih.govmdpi.com The growth of tumors within the brain can disrupt the local microvasculature, leading to increased permeability.
In preclinical models of breast cancer brain metastasis, Evans Blue staining reveals the anatomical location of metastases where the BBB has been compromised. nih.gov Studies using luciferase-transduced cancer cells have shown that in early-stage, microscopic metastases, the BBB often remains intact, with no Evans Blue extravasation observed. nih.gov As the tumors grow larger, the dye visibly stains the tumor tissue and surrounding parenchyma, indicating a breakdown of the barrier. nih.gov Similarly, in a U87-MG glioblastoma mouse model, Evans Blue histology is used to evaluate changes in BBB permeability. mdpi.com One study demonstrated that the BBB is already permeable in regions surrounding the main tumor mass. Following an osmotic shock induced by mannitol, the area of Evans Blue diffusion increased significantly, suggesting that such methods can enhance the delivery of substances to the tumor margins. mdpi.com
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Breast Cancer Brain Metastasis (Stereotactic injection) | Mouse | At early timepoints with microscopic tumors (<0.5 mm), no Evans Blue staining was detected, indicating an intact BBB. Staining appeared as tumors enlarged. | nih.gov |
| Glioblastoma (U-87MG cells) | Mouse | The area accessible to Evans Blue was significantly larger than the anatomical tumor area, and this diffusion increased dramatically after osmotic shock with mannitol. | mdpi.com |
Evans Blue is also a valuable tool for studying BBB disruption in rodent models of neuroinflammation. Systemic administration of inflammatory agents like lipopolysaccharide (LPS) can induce a neuroinflammatory response and compromise BBB integrity. researchgate.netglpbio.com
In mouse models, intraperitoneal injection of LPS leads to BBB disruption, which can be quantified by measuring the extravasation of Evans Blue into the brain parenchyma. glpbio.com Visual inspection of the brains from LPS-treated mice shows a diffuse blue staining, in contrast to the brains of control animals, which remain unstained. researchgate.net This method allows researchers to study the mechanisms by which systemic inflammation affects the CNS vasculature and to test potential therapeutic agents aimed at protecting BBB integrity under inflammatory conditions.
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS)-induced inflammation | Mouse | Evans Blue extravasation was used to quantify BBB leakage, demonstrating that systemic LPS administration disrupts the BBB. | glpbio.com |
| LPS-induced inflammation | Mouse | Brains of mice treated with LPS showed a light blue color throughout the cortex, indicating widespread BBB permeability dysfunction. | researchgate.net |
Experimental Brain Tumor Models
In Vitro Blood-Brain Barrier Models and Permeability Studies
Beyond in vivo studies, this compound is utilized in in vitro BBB models to assess barrier function and permeability. These models, which typically involve co-culturing brain capillary endothelial cells with other neural vascular unit cells like pericytes and astrocytes, provide a high-throughput platform for screening the BBB permeability of various compounds. plos.org
To evaluate the integrity of these in vitro barriers, the permeability to the Evans Blue-albumin (EBA) complex is measured. plos.org The EBA solution is added to the top (apical or "blood" side) of a cell culture insert, and the amount of dye that crosses the cell monolayer into the bottom (basolateral or "brain" side) chamber over time is quantified. A low flux of EBA indicates a tight, well-formed barrier, mimicking the in vivo state. These models can also replicate age-related differences in BBB properties. For instance, a study comparing in vitro BBB models constructed from neonatal and adult rat brain endothelial cells found that the neonatal model exhibited higher permeability to EBA, which correlated with findings from age-matched in vivo experiments. plos.org This demonstrates the utility of Evans Blue in validating the physiological relevance of in vitro BBB systems for neuroscientific and pharmacological research. plos.org
| Model | Cell Source | Key Finding | Reference |
|---|---|---|---|
| Neonatal vs. Adult In Vitro BBB Model | Rat brain capillary endothelial cells (2-week vs. 8-week old rats) | The neonatal BBB model showed significantly higher permeability to EBA compared to the adult model, reflecting age-related differences in barrier function. | plos.org |
Regional Specificity of Evans Blue Extravasation Across Brain Structures
Evans Blue dye is a valuable tool in neuroscience research for assessing the permeability of the blood-brain barrier (BBB). When bound to serum albumin, it forms a large molecular complex that is typically excluded from the central nervous system by the intact BBB. plos.orgpreprints.org Extravasation, or leakage, of this complex into the brain parenchyma is therefore an indicator of BBB disruption.
Research has demonstrated that the degree of Evans Blue extravasation is not uniform across all brain regions, suggesting a regional specificity to BBB vulnerability. In a study on rats, Evans Blue dye was found to cross the BBB most effectively in the prefrontal cortex and the cerebellum. plos.org Conversely, the striatum showed the least permeability to the Evans Blue-albumin complex. plos.org This contrasts with smaller tracers like sodium fluorescein (B123965), which tend to distribute more evenly throughout the brain. plos.org
Further studies have corroborated these findings, showing significant extravasation in the cerebellum and cerebral cortex following certain physiological challenges. nih.gov Specifically, staining has been observed in the posterior cingulate, parietal, and occipital cortices, as well as the cerebellar vermis and mediolateral cerebellar cortices. nih.gov The dorsal surface of the hippocampus has also been identified as a site of potential leakage. nih.gov
This regional variability suggests that different areas of the brain possess distinct levels of permeability to large molecules like the Evans Blue-albumin complex. plos.org The underlying mechanisms for these differences are a subject of ongoing investigation but may relate to variations in endothelial tight junction protein expression, pericyte coverage, or enzymatic activity at the BBB in different brain structures.
| Brain Region | Observed Evans Blue Permeability |
| Prefrontal Cortex | High plos.org |
| Cerebellum | High plos.orgnih.gov |
| Posterior Cingulate Cortex | High nih.gov |
| Parietal Cortex | High nih.gov |
| Occipital Cortex | High nih.gov |
| Hippocampus (dorsal surface) | Moderate nih.gov |
| Striatum | Low plos.org |
| Caudate Nucleus | Low (relative to smaller tracers) nih.gov |
| Thalamus | Low (relative to smaller tracers) nih.gov |
| Hypothalamus | Low (relative to smaller tracers) nih.gov |
Role in Lymphatic System Research and Tracer Applications
This compound is a widely utilized tracer in lymphatic system research due to its distinct color and its ability to bind to plasma proteins, primarily albumin. nih.govsnmjournals.org This binding creates a macromolecular complex that is large enough to be retained within lymphatic vessels, allowing for the visualization and mapping of lymphatic drainage pathways. nih.gov When administered, for instance via subcutaneous injection, the dye is readily taken up by lymphatic capillaries and transported to draining lymph nodes. nih.gov
This property makes Evans Blue an invaluable tool for sentinel lymph node biopsy (SLNB) in preclinical models. nih.govnih.gov The sentinel lymph node is the first lymph node to which cancer cells are most likely to spread from a primary tumor. By injecting Evans Blue near a tumor, researchers can visually identify the sentinel node as it becomes stained blue, guiding its excision for pathological analysis. nih.govresearchgate.net
The combination of Evans Blue with radioisotopes, such as Technetium-99m (99mTc), has further enhanced its utility. researchgate.netresearchgate.net The resulting agent, 99mTc-Evans Blue, provides both a visual (blue) and radioactive signal, which can be detected with a gamma probe. researchgate.netnih.gov This dual-modality approach has been shown to be highly effective in discriminating the sentinel lymph node from subsequent nodes in a lymphatic chain. researchgate.netnih.gov In ovine models, 99mTc-Evans Blue demonstrated superior discrimination of the sentinel node compared to the standard dual-injection technique of a radiocolloid and a blue dye. researchgate.netnih.gov
Recent advancements have led to the development of Evans Blue derivatives, such as NOTA-conjugated truncated Evans Blue (NEB), which can be labeled with positron emission tomography (PET) isotopes like Gallium-68 (68Ga) and Fluorine-18 (18F). nih.govpnas.org These next-generation tracers offer the potential for non-invasive, high-resolution imaging of the lymphatic system, with applications in both preclinical research and clinical diagnostics. nih.govsnmjournals.org
| Application in Lymphatic Research | Key Findings and Advantages |
| Lymphatic Mapping | Evans Blue binds to albumin, forming a complex that is trapped in lymphatic vessels, allowing for visualization of drainage pathways. nih.govsnmjournals.org |
| Sentinel Lymph Node Biopsy (Preclinical) | The blue color of the dye allows for direct visual identification of the sentinel lymph node. nih.govresearchgate.net |
| Dual-Modality Imaging (with 99mTc) | 99mTc-Evans Blue provides both color and radioactive signals, improving the accuracy of sentinel node identification. nih.govresearchgate.netnih.gov It shows better discrimination than separate injections of radiocolloid and blue dye. researchgate.netnih.gov |
| PET Imaging Tracers | Derivatives like 18F-AlF-NEB and 68Ga-NEB allow for high-resolution PET imaging of the lymphatic system. nih.govpnas.orgthno.org |
Utilization in Assessment of Cellular Membrane Integrity and Viability in Research
Evans Blue is a non-permeating azo dye that serves as a common and effective vital stain to assess cell membrane integrity and, by extension, cell viability. nih.govnih.govhimedialabs.com The fundamental principle of this application lies in the dye's inability to cross the intact plasma membrane of healthy, viable cells. nih.govnih.gov
When the plasma membrane of a cell is compromised or loses its integrity due to injury or death, it becomes permeable to Evans Blue. nih.govnih.govresearchgate.net The dye then enters the cell and stains the intracellular components, particularly the cytoplasm and nucleus, a distinct blue color. himedialabs.comsigmaaldrich.com This staining provides a clear visual marker of membrane damage.
This method is widely employed in various experimental cell systems, including cell suspensions and tissue samples. nih.gov The number of stained cells in a population is directly proportional to the extent of cell death or membrane damage. nih.gov This can be assessed qualitatively through brightfield microscopy, where the blue-stained, non-viable cells are easily distinguished from the unstained, viable cells. nih.govnih.gov
For quantitative analysis, the dye that has been taken up by the damaged cells can be extracted from the tissue or cell pellet using a solvent like formamide or a solution of sodium dodecyl sulfate (SDS). nih.govpubcompare.ai The concentration of the extracted dye is then measured spectrophotometrically, typically at an absorbance of around 600-620 nm. nih.govpubcompare.ai This provides a quantitative measure of cell death or membrane damage. nih.gov
The Evans Blue exclusion assay is a valuable tool for studying the effects of various stressors on cells. nih.govresearchgate.net Cellular stress, whether from biotic or abiotic factors such as toxins, temperature extremes, or oxidative stress, can lead to a loss of membrane integrity. nih.govnih.gov By exposing cells to a particular stressor and then incubating them with Evans Blue, researchers can quantify the resulting cellular damage. researchgate.net
An increase in the uptake of Evans Blue in stressed cells compared to a non-stressed control group indicates that the stressor has compromised membrane integrity. nih.govnih.gov This method has been used, for example, to assess membrane damage in plant cells subjected to salt stress or oxidative stress induced by chemicals like methyl viologen. nih.govresearchgate.net The simplicity and cost-effectiveness of the Evans Blue staining technique make it a widely used method for screening and analyzing cellular stress responses in a variety of research contexts. nih.govnih.gov
| Assay Principle | Methodology | Application |
| Exclusion by Intact Membranes | Healthy cells with intact plasma membranes exclude the Evans Blue dye. nih.govnih.gov | Distinguishing viable from non-viable cells. himedialabs.comsigmaaldrich.com |
| Uptake by Damaged Membranes | Cells with compromised membranes become permeable to the dye, resulting in blue staining of the cytoplasm and nucleus. nih.govhimedialabs.com | Identifying and quantifying cell death or injury. nih.govresearchgate.net |
| Quantification | The number of stained cells can be counted microscopically, or the internalized dye can be extracted and measured spectrophotometrically. nih.govnih.gov | Assessing the extent of membrane damage in response to experimental treatments or cellular stress. researchgate.netresearchgate.net |
Detection of Membrane Damage in Experimental Cell Systems
Imaging and Visualization of Vascular Networks in Preclinical Models
This compound is a highly effective agent for the imaging and visualization of vascular networks in preclinical research. tandfonline.comnih.gov This application leverages the dye's strong affinity for serum albumin. ncats.io Once injected into the circulatory system, Evans Blue rapidly binds to albumin, creating a large, fluorescent complex that is confined within the vasculature of healthy tissues. tandfonline.comnih.gov
This intravascular complex possesses fluorescent properties, emitting light in the far-red spectrum, which can be visualized using various fluorescence microscopy techniques. tandfonline.comresearchgate.net This allows for the rapid and efficient labeling of the entire vascular network, from large arteries and veins down to the smallest capillaries. tandfonline.comcaltech.edu The resulting high-contrast images provide detailed insights into vascular architecture, patterning, and density in different tissues and organs. tandfonline.comresearchgate.net
The methodology is straightforward: the dye is injected into the experimental animal, allowed to circulate, and then the tissue of interest is harvested, fixed, and imaged. tandfonline.comnih.gov For thicker tissues or whole organs, clearing techniques can be employed to render the tissue transparent, enabling three-dimensional visualization of the intact vascular network using methods like light-sheet microscopy. researchgate.net
This technique offers several advantages over traditional methods like immunolabeling for vascular markers, which can be time-consuming and costly. tandfonline.comresearchgate.net Evans Blue labeling is a relatively high-throughput method that can significantly reduce the time from animal preparation to image acquisition. tandfonline.com Furthermore, the fluorescence is stable, allowing for repeated imaging of the same sample with minimal signal loss. researchgate.net
In addition to fluorescence microscopy, Evans Blue can also be used as a contrast agent in other imaging modalities, such as photoacoustic microscopy. caltech.edu This enhances the visualization of microvessels and allows for the study of vascular dynamics and integrity in vivo. caltech.edunih.gov
| Imaging Modality | Principle of Visualization | Advantages |
| Fluorescence Microscopy (Confocal, Light-Sheet) | Evans Blue binds to serum albumin, creating a fluorescent complex that illuminates the entire vascular network. tandfonline.comnih.govresearchgate.net | Rapid, cost-effective, high-contrast imaging of whole vascular networks; suitable for 3D visualization with tissue clearing. tandfonline.comresearchgate.net |
| Photoacoustic Microscopy | Evans Blue acts as an exogenous contrast agent, enhancing the photoacoustic signal from blood vessels. caltech.edu | Improved visualization of complete and continuous microvascular networks, including capillaries. caltech.edu |
| Coherent Anti-Stokes Raman Scattering (SF-CARS) Microscopy | The dye enhances the back-scattered signals, improving the visualization of brain microvessels and their integrity. nih.gov | High-resolution imaging of microvessels and detection of vascular breakdown. nih.gov |
Mechanistic Insights into Evans Blue Tetrasodium Salt Biological Interactions
Non-Covalent Binding Dynamics with Serum Albumin and Other Plasma Proteins
Evans Blue's utility as a vascular tracer is fundamentally linked to its high affinity for serum albumin, the most abundant protein in blood plasma. nih.govwikipedia.org This non-covalent binding is a rapid process, with the dye becoming almost entirely bound to albumin within minutes of intravenous injection. plos.org The resulting Evans Blue-albumin (EBA) complex is a large molecule that is typically confined to the bloodstream under normal physiological conditions. nih.govnih.gov
Quantitative Aspects of Albumin-Evans Blue Complex Formation
The interaction between Evans Blue and albumin has been quantitatively studied, revealing important aspects of its binding capacity. Research indicates that multiple molecules of Evans Blue can bind to a single albumin molecule. Early studies estimated a maximum binding capacity of approximately 10 to 14 molecules of Evans Blue per molecule of albumin. frontiersin.orgarvojournals.org However, it is crucial to note that even at low Evans Blue to albumin ratios, a small fraction of the dye may remain unbound in the plasma. frontiersin.org The binding affinity is significant, with one study reporting a low micromolar affinity (2.5 μM) for the binding of Evans Blue to site I of serum albumin. nih.gov The formation of the EBA complex dramatically alters the properties of the dye, transforming it into a high molecular weight tracer (approximately 69 kDa). plos.orgnih.gov This complex is responsible for the dye's long half-life in circulation. nih.gov
Table 1: Quantitative Aspects of Evans Blue-Albumin Binding
| Parameter | Reported Value(s) | Source(s) |
|---|---|---|
| Binding Affinity (Kd) | 2.5 μM (to site I) | nih.gov |
| Molar Binding Ratio (Evans Blue:Albumin) | ~10:1 to 14:1 | frontiersin.orgarvojournals.org |
| Molecular Weight of EBA Complex | ~69 kDa | plos.orgnih.gov |
Influence of Species Variability on Protein Binding
The binding of Evans Blue to serum albumin can exhibit variability across different species. While the fundamental principle of high-affinity binding holds true in many animal models used in research, such as rats and rabbits, the precise binding characteristics and the potential for binding to other plasma proteins can differ. frontiersin.orgnih.gov For instance, in rabbits, following injection, Evans Blue was found to bind predominantly to albumin, but a smaller portion also associated with a postalbumin fraction of plasma proteins. nih.gov Furthermore, studies comparing human and mouse serum have shown differences in binding percentages for Evans Blue derivatives, suggesting that interspecies variations in albumin structure can influence the binding affinity. mdpi.com This variability is an important consideration when extrapolating findings from animal studies to human physiology.
Principles of Macromolecular Tracer Extravasation
The principle behind using the Evans Blue-albumin (EBA) complex as a tracer for vascular permeability lies in its large size, which restricts it to the intravascular space under normal conditions where the endothelial barrier is intact. wikipedia.orgnih.gov Extravasation, the leakage of the EBA complex from the blood vessels into the surrounding tissue, is therefore an indicator of a compromised or pathologically altered vascular barrier. nih.govjapsonline.com
When the integrity of the blood-brain barrier (BBB) is compromised, for example, the albumin-bound Evans Blue can enter the central nervous system. wikipedia.org This leakage can be visualized and quantified, providing a measure of BBB disruption. plos.orgresearchgate.net The process of extravasation is influenced by factors such as the pressure within the blood vessels. For instance, elevated venous pressure can lead to the appearance of the EBA complex in the interstitial spaces of tissues. science.gov The distribution of the extravasated dye can be uneven, as seen in the brain where different regions may exhibit varying levels of permeability to the HMW tracer. plos.org Once in the extravascular space, the EBA complex can bind to tissue constituents. japsonline.com
Molecular Interactions Beyond Tracer Function in Experimental Systems
Beyond its well-established role as a vascular tracer, Evans Blue exhibits direct pharmacological activity on several molecular targets within the nervous system. These interactions are independent of its binding to albumin and can modulate neuronal signaling.
Modulation of Neurotransmitter Receptors (e.g., L-glutamate, Kainate, P2 Receptors)
Evans Blue has been identified as a modulator of several neurotransmitter receptors. It acts as a potent inhibitor of L-glutamate uptake into synaptic vesicles via the excitatory amino acid transporter (EAAT). abcam.comtocris.com Furthermore, it functions as a negative allosteric modulator of both AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orgucl.ac.uk The inhibitory concentrations (IC50) for these effects are in the nanomolar range, with reported values of 220 nM for AMPA receptors and 150 nM for kainate receptors. abcam.comtocris.com This indicates a high potency in modulating glutamatergic neurotransmission. Evans Blue also acts as an antagonist for P2X receptors, a family of purinergic receptors activated by ATP. wikipedia.orgtocris.com Specifically, it has been shown to be a P2X-selective antagonist and can inhibit P2X7 receptor-mediated responses. nih.gov
Table 2: Evans Blue Interactions with Neurotransmitter Receptors
| Receptor/Transporter | Effect of Evans Blue | IC50 Value | Source(s) |
|---|---|---|---|
| L-glutamate Transporter (EAAT) | Potent Inhibitor | Not specified | abcam.comtocris.com |
| AMPA Receptors | Negative Allosteric Modulator/Inhibitor | 220 nM | abcam.comtocris.com |
| Kainate Receptors | Negative Allosteric Modulator/Inhibitor | 150 nM | abcam.comtocris.com |
| P2X Receptors | Antagonist | Not specified | wikipedia.orgtocris.com |
| P2X7 Receptors | Antagonist | Not specified | nih.gov |
Interference with Ion Channels (e.g., BKCa channels)
In addition to its effects on neurotransmitter receptors, Evans Blue has been shown to interact with certain ion channels. Specifically, it has been described as a stimulator of large-conductance calcium-activated potassium (BKCa) channels. nih.gov This action can lead to membrane hyperpolarization in cells expressing these channels. researchgate.net The stimulation of BKCa channels by Evans Blue may contribute to some of its observed physiological effects, such as the inhibition of mast cell degranulation and systemic inflammation in certain experimental models. nih.gov
Mechanisms of Necrosis-Avid Staining in Preclinical Studies
The preferential accumulation of Evans Blue tetrasodium (B8768297) salt in necrotic tissue, a phenomenon termed "necrosis avidity," is a critical aspect of its utility in preclinical research. This avidity is not based on a single interaction but rather on a cascade of physiological and biochemical events that occur following cell death. The primary mechanism hinges on the loss of plasma membrane integrity, a hallmark of necrosis. Healthy, viable cells possess intact membranes that effectively exclude the dye. researchgate.net In contrast, necrotic cells, having lost their membrane integrity, allow Evans Blue to penetrate the cell. researchgate.nettocris.comrndsystems.com
Once administered intravenously in preclinical models, Evans Blue rapidly and strongly binds to serum albumin. nih.govphysiology.org This dye-albumin complex is typically confined within the vascular system. However, in regions of tissue injury and necrosis, vascular permeability is often increased, allowing the complex to leak into the interstitial space. The compromised membranes of necrotic cells then permit the influx of the Evans Blue-albumin complex, leading to its accumulation. nih.govresearchgate.net
Subsequent research has focused on identifying the specific intracellular targets to which Evans Blue binds after entering the necrotic cell. Preclinical studies suggest that the dye does not simply remain free within the cytoplasm but exhibits strong affinity for exposed intracellular macromolecules.
Binding to Intracellular Components
Detailed investigations using radiolabeled Evans Blue (¹³¹I-EB) have provided significant insights into its binding targets. A central hypothesis is that Evans Blue binds to nuclear material and other proteins that become accessible only after cell death and membrane lysis.
DNA Intercalation: A key mechanism proposed for the retention of Evans Blue in necrotic regions is its interaction with exposed DNA. nih.govnih.gov Necrotic cells release their nuclear contents, making DNA available for binding. A study demonstrated that Evans Blue has a strong binding affinity for calf-thymus DNA (CT-DNA). nih.govnih.govingentaconnect.com This was further supported by in vitro experiments where the uptake of ¹³¹I-EB into nuclear extracts from necrotic cells was substantial, indicating a direct interaction with nuclear components. nih.govnih.govingentaconnect.comcornell.edu
Protein Binding: Beyond DNA, Evans Blue is known to bind strongly to proteins. The mechanism for this interaction involves a sulfonation reaction between the sulfonic acid groups of the dye and amino groups on the surface of proteins. nih.gov Quantitative structure-activity relationship (QSAR) models predict that dyes with large conjugated systems like Evans Blue bind strongly to a wide range of proteins. oncotarget.com Following the loss of membrane integrity, the dye can access and bind to the abundant cytoplasmic proteins within the necrotic cell. oncotarget.com
Research Findings from Preclinical Models
Preclinical studies in rat models with induced necrosis have substantiated the necrosis-avid properties of Evans Blue. Biodistribution analysis of ¹³¹I-EB demonstrated significantly higher accumulation in necrotic tissues compared to their viable counterparts.
| Tissue Type | Necrotic/Viable Tissue Radioactivity Ratio (at 24h) | Reference |
|---|---|---|
| Liver | 3.41 | nih.govnih.govcornell.edu |
| Muscle | 11.82 | nih.govnih.govcornell.edu |
In vitro assays using extracts from necrotic cells further clarified the subcellular localization of the dye, highlighting the nucleus as a primary site of accumulation.
| Incubation Time | % Uptake of ¹³¹I-EB in Nuclei of Necrotic Cell Extracts | Reference |
|---|---|---|
| 15 minutes | 82.3% | nih.govnih.govcornell.edu |
| 2 hours | 79.2% | nih.govnih.govcornell.edu |
The affinity for DNA was quantified, revealing a strong interaction that supports its role as a key binding target.
| Compound | Binding Target | Binding Affinity Constant (Ksv) | Reference |
|---|---|---|---|
| Evans Blue (EB) | Calf-Thymus DNA (CT-DNA) | 5.08 × 10⁵ L/(mol/L) | nih.govnih.govingentaconnect.com |
Quantitative and Qualitative Methodologies for Evans Blue Tetrasodium Salt Analysis in Research
Spectrophotometric and Colorimetric Quantification Techniques
Spectrophotometry and colorimetry are fundamental techniques for the quantification of Evans Blue in biological samples. nih.gov These methods are based on the principle that the concentration of the dye is directly proportional to the amount of light it absorbs at a specific wavelength. The absorbance maximum for Evans Blue is typically around 620 nm. arvojournals.orgnih.gov
A study on quantifying blood-retinal barrier breakdown demonstrated that after extraction from retinal tissue using formamide (B127407), the concentration of Evans Blue can be determined by measuring the absorbance at 620 nm. arvojournals.orgarvojournals.org To correct for background absorbance from other tissue components, measurements are also taken at a wavelength where Evans Blue has minimal absorbance, such as 740 nm. arvojournals.org The concentration of the dye is then calculated from a standard curve. arvojournals.org Spectrophotometric methods are valued for their simplicity, cost-effectiveness, and ease of use for statistical analysis. nih.gov While colorimetric methods are also used, spectrophotofluorometry is noted to be approximately 100 times more sensitive. researchgate.net
Optimization of Dye Extraction Protocols from Tissues
Effective quantification of Evans Blue relies on efficient extraction of the dye from tissues. Various solvents and protocols have been developed and optimized for this purpose. Commonly used solvents include formamide, trichloroacetic acid (TCA), and solutions containing sodium sulfate (B86663) and acetone (B3395972). arvojournals.org
One optimized protocol for assessing vascular leak in mice involves placing tissue halves in formamide for 48 to 72 hours to extract the Evans Blue. nih.govjove.com For retinal tissue, incubation in formamide for 18 hours at 70°C has been shown to be effective. arvojournals.org Another study optimized the extraction of Evans Blue from rat brain and liver tissues using specific weight-volume ratios of 50% TCA. dntb.gov.uanih.gov Specifically, a 1:2 weight-volume ratio of 50% TCA was optimal for the brain, while a 1:3 ratio was best for the liver. dntb.gov.uanih.gov This TCA-based method also helps to remove false-positive readings caused by other biological solutes. dntb.gov.uanih.govresearchgate.net To ensure accurate measurements, especially in samples with low dye concentrations, ethanol (B145695) can be added to maintain a consistent optical path length in the measurement wells of a 96-well plate. dntb.gov.uanih.govresearchgate.net
Standard Curve Generation and Data Normalization
Accurate quantification of Evans Blue necessitates the generation of a standard curve and appropriate data normalization. A standard curve is created by measuring the absorbance of a series of known concentrations of Evans Blue. arvojournals.orgnih.gov This curve then serves as a reference to determine the concentration of the dye in unknown experimental samples. arvojournals.org
For instance, a standard curve for Evans Blue in formamide can be generated and has been shown to be highly reproducible across different days. arvojournals.orgarvojournals.org Similarly, standard curves can be prepared using different dilutions in various solvents, and the data can be analyzed using a 96-well plate reader for high-throughput measurements. researchgate.netresearchgate.net The optical density at 620 nm shows a concentration-dependent increase, which allows for the creation of a reliable standard curve. researchgate.net
Normalization of the data is crucial to account for variations between samples. A common method is to normalize the amount of extracted dye to the weight of the tissue sample, often expressed as micrograms of Evans Blue per gram of tissue. nih.gov For studies on vascular permeability, the data can be further normalized against the time-averaged plasma concentration of Evans Blue and the circulation time. arvojournals.orgarvojournals.org
Table 1: Spectrophotometric and Colorimetric Quantification Data
| Parameter | Value | Reference |
|---|---|---|
| Absorbance Maximum (λmax) | 620 nm | arvojournals.orgnih.gov |
| Background Correction Wavelength | 740 nm | arvojournals.org |
| Molar Extinction Coefficient | 7.2 M⁻¹cm⁻¹ | researchgate.net |
| Optimal TCA Concentration for Plasma Extraction | 33.3% | dntb.gov.uanih.govresearchgate.net |
Fluorescence-Based Imaging Modalities
The inherent fluorescent properties of Evans Blue make it a valuable tool for various imaging techniques. nih.govtandfonline.com When bound to albumin, the dye exhibits red fluorescence, which can be visualized using fluorescence microscopy. nih.govnih.gov This allows for both qualitative and quantitative assessment of its distribution in tissues.
In Vivo Near-Infrared (NIR) Fluorescence Imaging
In vivo near-infrared (NIR) fluorescence imaging is a non-invasive technique that allows for real-time visualization of Evans Blue distribution in living animals. researchgate.net NIR imaging takes advantage of the fact that light in the 700-900 nm range can penetrate tissues up to several centimeters. nih.gov This technique offers high signal-to-background ratios due to low autofluorescence in this spectral window. researchgate.net
Studies have shown that NIR fluorescence imaging can be used to detect the disruption of the blood-brain barrier (BBB). researchgate.netnih.gov Even at doses thousands of times lower than those required for visual colorimetric detection, NIR imaging can clearly identify the leakage of Evans Blue into the brain parenchyma following ischemic injury. nih.gov This method has been successfully used to visualize ischemic injury sites in rat stroke models, providing a clear advantage over conventional methods that often require higher, potentially toxic, doses of the dye. researchgate.netmedsci.org
Multiphoton Microscopy for Microvascular Visualization
Multiphoton microscopy, particularly two-photon and three-photon fluorescence microscopy, offers high-resolution, three-dimensional imaging of the microvasculature labeled with Evans Blue. nih.govelifesciences.org This technique provides significant advantages for deep tissue imaging with reduced phototoxicity and scattering compared to conventional confocal microscopy. nih.gov
Recent research has demonstrated the use of three-photon fluorescence (3PF) imaging with Evans Blue to visualize mouse brain vasculature at depths of up to 1550 µm. nih.govresearchgate.net This allows for detailed imaging through the entire gray matter and into the hippocampus. researchgate.net Two-photon fluorescence microscopy has also been employed to study retinal microvascular pathologies, providing cellular-level resolution of the endothelial lining of blood vessels. elifesciences.org Additionally, spectral focusing coherent anti-Stokes Raman scattering (SF-CARS) microscopy, enhanced by Evans Blue, has been used to obtain high-resolution images of brain microvessels and to detect vascular breakdown. nih.gov
Conventional Fluorescence Microscopy for Tissue Sections
Conventional fluorescence microscopy remains a widely used and valuable technique for examining the distribution of Evans Blue in fixed tissue sections. nih.govdntb.gov.uanih.gov This method allows for the detailed localization of the dye within specific tissue structures and cell types. nih.gov
In tissue sections, extravasated Evans Blue appears as a bright red signal under a fluorescence microscope, which can be used to identify areas of increased vascular permeability. nih.gov This technique has been employed to visualize BBB breakdown in brain sections following traumatic injury, where widespread fluorescence indicates areas of damage. researchgate.net The fluorescent signal can be quantified, for example, by counting the number of permeable myofibers in muscle tissue or by measuring the fluorescence intensity. nih.gov The co-localization of Evans Blue fluorescence with histological stains like Hematoxylin and Eosin (H&E) can provide further insights into the relationship between vascular leakage and tissue pathology. nih.gov
Table 2: Fluorescence-Based Imaging Data
| Imaging Modality | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Application | Reference |
|---|---|---|---|---|
| Near-Infrared (NIR) Fluorescence | ~650-700 | ~680-900 | In vivo BBB disruption | researchgate.netnih.gov |
| Multiphoton Microscopy (3PF) | 1720 (NIR-III) | Not Specified | Deep brain vasculature imaging | nih.govresearchgate.net |
| Conventional Fluorescence Microscopy | 515-560 (Green filter) | >590 (Red emission) | Tissue section analysis | nih.gov |
Integration with Complementary Research Techniques
The utility of Evans Blue tetrasodium (B8768297) salt in research is significantly enhanced when integrated with other advanced analytical methods. These combinations allow for a more comprehensive and multi-faceted understanding of physiological and pathological processes.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Experimental Models
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive technique that provides quantitative assessment of vascular permeability. When used alongside Evans Blue analysis, it offers a method to correlate imaging data with direct tissue-level measurements of macromolecular extravasation. In experimental models, such as transient cerebral ischemia in rats, DCE-MRI has been shown to be a reliable tool for evaluating the integrity of the blood-brain barrier (BBB). nih.govnih.gov
Research has demonstrated a strong linear correlation between permeability parameters derived from DCE-MRI and the amount of Evans Blue extravasation in brain tissue. nih.govnih.gov Key permeability parameters, including the volume transfer constant (Ktrans), the volume of the extravascular extracellular space per unit volume of tissue (ve), and the plasma volume per unit volume of tissue (vp), all correlate with the optical density of Evans Blue extracted from the tissue. nih.gov Among these, Ktrans has been identified as showing the strongest correlation, making it a particularly robust imaging biomarker for BBB disruption that is validated by the gold-standard Evans Blue method. nih.govnih.gov
A study utilizing a 3-tesla clinical MRI scanner on a rat model of middle cerebral artery occlusion performed DCE-MRI at 12, 18, and 36 hours after reperfusion, followed by Evans Blue injection. nih.gov The results established a significant quantitative relationship between the imaging findings and the dye leakage.
Table 1: Correlation between DCE-MRI Parameters and Evans Blue Extravasation
| DCE-MRI Parameter | Correlation Coefficient (r) | Coefficient of Determination (R²) | p-value |
|---|---|---|---|
| Ktrans | 0.687 | 0.473 | < 0.001 |
| ve | Data not specified | Data not specified | < 0.001 |
| vp | Data not specified | Data not specified | < 0.001 |
Data derived from a study on a rat model of transient cerebral ischemia. nih.gov
Radiotracer Techniques (e.g., PET isotopes, radiolabeled albumin)
The integration of Evans Blue with radiotracer techniques, particularly those involving Positron Emission Tomography (PET), has opened new avenues for diagnostics and therapy (theranostics). The core principle involves modifying the Evans Blue structure to chelate PET isotopes, thereby leveraging the albumin-binding properties of the dye to extend the circulatory half-life of the radiotracer. thno.orgnih.gov
Derivatives of Evans Blue, such as truncated versions conjugated to chelators like 1,4,7-triazacyclononane-N,N′N′′-triacetic acid (NOTA), can be labeled with various PET isotopes, including Gallium-68 (68Ga), Yttrium-86 (86Y), and Lutetium-177 (177Lu). thno.orgnih.gov This "albumin hitchhiking" strategy improves the pharmacokinetic profile of the attached molecule, leading to enhanced imaging performance and therapeutic efficacy in preclinical cancer models. thno.org For instance, an Evans Blue analog conjugated to a somatostatin (B550006) receptor 2 (SSTR2) targeting peptide and labeled with 86Y (for PET imaging) and 90Y (for therapy) demonstrated significant improvements in neuroendocrine tumor models. thno.org
Furthermore, studies have directly compared the extravasation of Evans Blue with that of radiolabeled albumin, such as [125I]-human serum albumin ([125I]-HSA). In a guinea pig model of airway plasma exudation, a highly significant correlation was found between the tissue content of Evans Blue and [125I]-HSA, validating Evans Blue as a reliable surrogate for assessing albumin leakage. nih.gov While both are effective, [125I]-HSA was noted to be a more sensitive marker for the transudation of plasma into the airway lumen at low leakage rates. nih.gov
Methodological Adaptations and Protocol Optimization
The effective application of Evans Blue tetrasodium salt in research necessitates careful consideration of experimental design, including the route of administration, circulation duration, and tissue processing protocols.
Influence of Administration Routes on Experimental Outcomes
The chosen route of administration for Evans Blue can be adapted to the specific research question. The most common routes are intravenous (i.v.) and intraperitoneal (i.p.). A critical consideration is whether the administration route affects the quantification of vascular permeability. In a study on a mouse model of intracerebral hemorrhage, researchers compared intravenous versus intraperitoneal injections for measuring BBB disruption. The results showed no statistically significant difference in the amount of Evans Blue accumulation in the brain between the two routes. nih.gov This suggests that for assessing BBB integrity in this context, both routes are equally viable, with the choice potentially being guided by experimental convenience. nih.gov
Subcutaneous administration is another route utilized, primarily for mapping lymphatic drainage. nih.gov When injected subcutaneously, the Evans Blue-albumin complex is readily taken up by lymphatic vessels, allowing for the visualization of draining lymph nodes. nih.gov
Based on a study quantifying blood-brain barrier disruption. nih.gov
Considerations for Circulation Time and Tissue Collection
The duration allowed for the circulation of Evans Blue and the subsequent method of tissue collection and dye extraction are critical for accurate quantification. Circulation times reported in the literature vary widely depending on the experimental model and the specific barrier being investigated, ranging from 30 minutes to 24 hours. nih.govresearchgate.netsemanticscholar.orgnih.gov For example, in studies of BBB disruption after intracerebral hemorrhage, circulation times of 0.5, 3, and 24 hours have been compared. nih.gov In a photothrombotic stroke model, a 6-hour circulation time was used. nih.gov
Following circulation, it is standard procedure to perfuse the animal with a solution like saline or a citrate-buffered paraformaldehyde to wash out any dye remaining within the vasculature, ensuring that the measured dye corresponds to extravasated albumin. nih.govarvojournals.org
For quantification, the tissue of interest is harvested, weighed, and homogenized. The dye is then extracted from the tissue homogenate using a solvent, most commonly formamide or 50% trichloroacetic acid. semanticscholar.orgnih.gov The tissue is typically incubated in the solvent (e.g., for 18-72 hours at 50-70°C) to ensure complete extraction. nih.govarvojournals.org The resulting extract is then centrifuged to precipitate any interfering proteins, and the concentration of Evans Blue in the supernatant is determined spectrophotometrically (typically at an absorbance of 620 nm) or by fluorescence measurement (excitation ~620 nm, emission ~680 nm). semanticscholar.orgnih.govjapsonline.com The fluorescence method has been reported to be approximately 100 times more sensitive than colorimetric detection. japsonline.com
Preparation of Evans Blue-Albumin Conjugates for Specific Research Applications
The high affinity of Evans Blue for serum albumin is a cornerstone of its utility. wikipedia.orgontosight.ai While in most applications this binding occurs in vivo after injection, researchers have also developed strategies involving the chemical conjugation of Evans Blue derivatives to other molecules to create long-acting therapeutics and advanced imaging agents. nih.govnih.gov
This platform technology often uses a "truncated" Evans Blue (tEB) molecule, which retains its strong albumin-binding affinity but is modified with a functional group (e.g., maleimide, amine, or carboxyl group) for conjugation. nih.gov This allows the tEB moiety to be attached to therapeutic peptides, proteins, or small molecules. Once administered, the resulting conjugate binds to circulating albumin, which acts as a carrier, significantly extending the conjugate's in vivo half-life and improving its pharmacokinetic profile. nih.govnih.gov
A proof-of-concept study demonstrated this by conjugating a maleimide-functionalized tEB to the anti-diabetic peptide Exendin-4. nih.gov The resulting conjugate, Abextide, maintained the high receptor binding affinity of the original peptide but was designed for a much longer duration of action in the body. nih.gov This strategy avoids complex genetic engineering for creating albumin fusion proteins and offers a versatile method for improving the bioavailability of a wide range of therapeutic agents. nih.gov
Limitations and Methodological Nuances in Evans Blue Tetrasodium Salt Research Applications
Considerations for Non-Specific Tissue Binding and Distribution
While the primary binding target of Evans Blue in circulation is serum albumin, its distribution and potential for non-specific binding can influence experimental outcomes. plos.org The dye itself is an alkaline stain and has been noted to have an affinity for the acidic nucleus of cells, which could lead to staining artifacts unrelated to vascular leakage. researchgate.net
Furthermore, the distribution of extravasated Evans Blue-albumin complex is not always uniform across tissues. Studies on the blood-brain barrier have revealed distinct regional patterns of dye accumulation. For instance, in rats, Evans Blue was found to cross the BBB more effectively in the prefrontal cortex and cerebellum compared to the striatum. plos.orgresearchgate.net This heterogeneous distribution suggests that regional differences in vascular structure or transport mechanisms can affect permeability assessments and must be accounted for when comparing different tissue areas. The interpretation of results should, therefore, consider that dye accumulation reflects not just a breach in the barrier but also the specific interactions between the dye-albumin complex and the local tissue microenvironment.
Potential for Interference with Concurrent Biochemical Assays and Tracers
Evans Blue tetrasodium (B8768297) salt is not merely a passive tracer; it is a pharmacologically active molecule that can interfere with various biological processes and concurrent assays. ebi.ac.uk This is a critical consideration in experimental designs where multiple endpoints are being measured.
Research has shown that Evans Blue can act as a potent inhibitor of L-glutamate uptake into synaptic vesicles and also antagonizes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors. tocris.comrndsystems.comapexbt.com It also functions as an antagonist for P2X-selective purinoceptors. rndsystems.combio-techne.com This inhibitory activity means that the dye itself could alter the very physiological or pathological processes being studied, particularly in neurological research. For example, by inhibiting glutamate (B1630785) transporters and receptors, Evans Blue could modulate synaptic transmission and neuronal excitability, confounding studies on conditions like ischemia or epilepsy where these systems are central.
Additionally, when used alongside other tracers that also bind to plasma proteins, there is a risk of competitive binding. This could alter the plasma concentration and binding ratio of Evans Blue to albumin, affecting the accuracy of permeability measurements. frontiersin.org
| Target | Effect | IC₅₀ Value | Source |
|---|---|---|---|
| AMPA Receptors | Inhibition of mediated currents | 220 nM | tocris.comrndsystems.com |
| Kainate Receptors | Inhibition of mediated currents | 150 nM | tocris.comrndsystems.com |
| L-Glutamate Vesicular Uptake | Potent inhibition | Not specified | tocris.comrndsystems.com |
| P2X Purinoceptors | Antagonist | Not specified | rndsystems.combio-techne.com |
Impact of Dye Concentration on Experimental Readouts and Sensitivity
The concentration of Evans Blue used in an experiment can significantly affect the results and their interpretation. It is often assumed that the dye binds completely and exclusively to plasma albumin, but this is highly dependent on the injected concentration. frontiersin.orgnih.gov
Studies have shown that at higher concentrations (e.g., 2%), a substantial amount of free, unbound dye can exist in the plasma. nih.gov This unbound dye, being a much smaller molecule (961 Da) than the albumin-bound complex (approx. 70 kDa), can cross biological barriers more easily, potentially leading to an overestimation of permeability. mdpi.complos.org For example, one study found that using a 2% solution of Evans Blue resulted in about 70% more free dye in the plasma compared to a 0.5% solution six hours after injection. nih.gov Therefore, the choice of dye concentration is a critical parameter that dictates the nature of the tracer itself—whether it acts as a large protein complex tracer or a small molecule tracer. This distinction is crucial for the sensitivity and specificity of the assay.
Histological and Morphological Preservation Challenges
The use of Evans Blue for histological visualization presents several challenges related to tissue processing and preservation. To accurately quantify extravasated dye, it is essential to first clear any dye remaining within the blood vessels. The choice of perfusion solution for this purpose is critical, as different solutions can yield different results. arvojournals.org Comparative studies have assessed saline, citrate (B86180) buffer, and citrate-buffered paraformaldehyde, with each having varying efficacy in clearing the vasculature without affecting the extravasated dye. arvojournals.org
Following perfusion, tissue fixation and processing must be handled carefully. Brains stained with Evans Blue are often fixed in paraformaldehyde, cryoprotected in sucrose, and prepared for cryosectioning. mdpi.com For quantitative analysis via spectrophotometry, the dye must be extracted from the tissue homogenates using solvents like formamide (B127407). nih.gov This process requires complete homogenization and subsequent ultracentrifugation to precipitate proteins that could interfere with absorbance readings at 620 nm. nih.gov Each of these steps, from perfusion to extraction, introduces potential variability and requires meticulous standardization to ensure that the final measurement accurately reflects dye extravasation and not processing artifacts.
Interpretation of Extravasation Patterns vs. Total Barrier Disruption
The mere presence of Evans Blue in a tissue does not provide a complete picture of the nature of the barrier disruption. The pattern of extravasation can offer more nuanced information. For instance, a distinction can be made between the leakage of high-molecular-weight (HMW) protein tracers like the Evans Blue-albumin complex and low-molecular-weight (LMW) tracers like sodium fluorescein (B123965). plos.org
Studies have shown that these two types of tracers can exhibit markedly different extravasation patterns in the brain. plos.org While sodium fluorescein (376 Da) tends to distribute evenly across different brain regions, the Evans Blue-albumin complex shows a distinct pattern, with greater accumulation in areas like the prefrontal cortex and cerebellum and less in the striatum. plos.orgresearchgate.net This suggests that the BBB may have regional differences in its permeability to large molecules, and that what appears to be barrier disruption is not uniform. Histological analysis can reveal whether the leakage is widespread and diffuse or localized and selective to specific anatomical structures, such as the dentate gyrus in the hippocampus. researchgate.net In some pathological models, like glioblastoma, the area of Evans Blue staining can be significantly larger than the anatomically defined tumor, indicating that the barrier is compromised in surrounding tissues as well. mdpi.com This highlights the importance of interpreting extravasation patterns to understand the extent and characteristics of barrier dysfunction, rather than simply measuring the total amount of dye.
| Brain Region | EBD Accumulation Profile | NaF Accumulation Profile | Source |
|---|---|---|---|
| Prefrontal Cortex | High | Evenly Distributed | plos.orgresearchgate.net |
| Cerebellum | High | Evenly Distributed | plos.orgresearchgate.net |
| Striatum | Low | Evenly Distributed | plos.orgresearchgate.net |
| Motor Cortex | Intermediate | Evenly Distributed | plos.org |
Comparability Across Different Experimental Species and Models
Extrapolating findings from Evans Blue studies across different animal species and disease models requires caution. Physiological parameters that influence dye distribution and clearance, such as blood volume and plasma albumin concentration, vary between species. nih.gov For example, the estimated plasma dye concentration and the Evans Blue-to-albumin molar ratio for a given dose will differ between a rat and a mouse, potentially affecting the amount of free dye and the dynamics of extravasation. nih.gov
Furthermore, the nature of the experimental model itself can influence the results. In a model of diabetes, changes in plasma protein composition or vascular reactivity could alter the baseline permeability and interaction with the dye. arvojournals.org Similarly, in inflammatory models, the expression of receptors and transporters that might interact with Evans Blue could be altered. researchgate.netrndsystems.com The use of genetically modified animal models adds another layer of complexity, as the genetic alteration may indirectly affect vascular development or integrity. researchgate.net Therefore, direct comparison of quantitative permeability data across different species and pathological models should be done with a thorough understanding of these confounding variables.
Future Directions and Emerging Research Avenues for Evans Blue Tetrasodium Salt
Development of Advanced Evans Blue Derivatives for Enhanced Imaging in Research
The inherent affinity of Evans Blue for serum albumin has made it a valuable tool for in vivo imaging. nih.gov Researchers are now focused on creating advanced derivatives to improve its imaging capabilities and pharmacokinetic properties for preclinical research. These efforts aim to transform EB from a simple dye into a sophisticated component of theranostic agents—probes that can be used for both diagnosis and therapy. nih.gov
To optimize the behavior of Evans Blue-based agents in the body, scientists are employing strategies like PEGylation and nanoparticle conjugation. researchgate.net These modifications are designed to alter the pharmacokinetics—how a compound is absorbed, distributed, metabolized, and excreted—to enhance its utility in experimental models. acs.org
PEGylation , the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic profile of therapeutic and imaging agents. researchgate.netmdpi.com In the context of EB derivatives, PEGylation can increase hydrophilicity, which may reduce accumulation in non-target organs like the kidneys and liver. researchgate.netnih.gov It can also enhance stability by protecting the molecule from enzymatic degradation and reduce immunogenicity. researchgate.netmdpi.com However, the effects of PEGylation can be complex. While some studies report that PEG modification can improve tumor uptake and prolong retention time, others have found it can also increase uptake in normal tissues or, in some cases, decrease desired tumor accumulation. nih.govmdpi.com For instance, a study developing radiolabeled fibroblast activation protein inhibitors (FAPI) found that the non-PEGylated Evans Blue-FAPI conjugate (¹⁷⁷Lu-EB-FAPI-B1) showed higher tumor uptake and lower background signal compared to its PEGylated counterparts. nih.gov This highlights the "PEG dilemma," where the size and placement of the PEG chain must be carefully optimized for each specific application. mdpi.commdpi.com
Nanoparticle conjugation represents another frontier for modifying the pharmacokinetics of Evans Blue. By attaching EB derivatives to nanoparticles, researchers can create multifunctional platforms for imaging and therapy. For example, gold nanorods (GNRs) have been functionalized with a truncated Evans Blue (tEB) molecule. acs.org This tEB-GNR platform can then be complexed with human serum albumin (HSA) and a chemotherapy drug, such as hydroxycamptothecin, to form a stable nanostructure. acs.org This approach leverages the albumin-binding property of tEB to create an "Abraxane-like" nanodrug that demonstrates enhanced tumor targeting through the enhanced permeability and retention (EPR) effect. acs.orggoogle.com Such nanoparticle systems can combine photothermal therapy (from the GNRs) with chemotherapy for a more effective anti-tumor effect in preclinical models. acs.org
| Modification Strategy | Rationale | Observed Outcomes in Preclinical Models | Citations |
| PEGylation | Increase hydrophilicity, stability, and circulation time; reduce immunogenicity and non-target organ uptake. | Mixed results: Can improve tumor retention but may also increase uptake in normal tissues or decrease tumor accumulation depending on the specific construct. | researchgate.netmdpi.comnih.govmdpi.com |
| Nanoparticle Conjugation | Create multifunctional platforms for combined imaging and therapy; leverage EPR effect for enhanced tumor targeting. | Functionalized gold nanorods complexed with albumin and chemotherapy drugs showed excellent stability and effective tumor ablation through combined chemo/photothermal therapy. | acs.orggoogle.com |
To gain a more complete picture in preclinical studies, researchers are integrating Evans Blue derivatives into dual-modality imaging probes. nih.gov These probes allow for imaging with two different technologies, combining the strengths of each. For example, a probe might combine the high sensitivity and quantitative nature of positron emission tomography (PET) with the high spatial resolution of magnetic resonance imaging (MRI) or the real-time feedback of optical fluorescence imaging. thno.orgnih.gov
A common application for these dual-modality probes is in lymphatic imaging and sentinel lymph node (SLN) mapping. thno.org Scientists have developed probes where a truncated Evans Blue derivative is conjugated to a chelator like NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), which can then be labeled with a PET isotope such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). nih.govthno.orgacs.org When injected, this radiolabeled probe (e.g., ⁶⁸Ga-NEB) provides a PET signal for deep-tissue visualization and quantification. acs.org Simultaneously, the inherent blue color and fluorescence of the Evans Blue component allow for visual and optical guidance during simulated surgical procedures. thno.org This dual approach has been tested in preclinical animal models and has shown promise for transitioning to clinical applications for noninvasively mapping lymphatic drainage and evaluating lymph node status in diseases like breast cancer. acs.orgresearchgate.net
| Probe Composition | Imaging Modalities | Preclinical Application | Key Findings | Citations |
| ⁶⁸Ga-NOTA-Evans Blue (⁶⁸Ga-NEB) | PET / Optical (Visual) | Sentinel Lymph Node Mapping in Breast Cancer Models | Enabled noninvasive preoperative evaluation of SLN status; identified metastatic nodes. | acs.org |
| ¹⁸F-AlF-NEB mixed with Evans Blue | PET / Optical (Fluorescence/Visual) | Multimodal Imaging of Lymph Nodes | LNs were clearly distinguishable by PET signal, blue color, and fluorescence. | thno.org |
| Magneto-optical Nanoparticles | MRI / Near-Infrared (NIR) Fluorescence | Sentinel Lymph Node Mapping | Allowed for preoperative survey with MRI and intraoperative guidance with NIR imaging. | nih.govnih.gov |
PEGylation and Nanoparticle Conjugation for Modified Pharmacokinetics in Experimental Systems
Exploration of Novel Research Applications Beyond Permeability Studies
While its use in vascular permeability is well-established, recent research has uncovered novel applications for Evans Blue tetrasodium (B8768297) salt that extend into molecular targeting and therapeutic interventions in experimental disease models. nih.gov
Emerging studies indicate that Evans Blue can interact with specific molecular targets, suggesting a role beyond that of a passive dye. In the field of oncology, a high-throughput screening study identified Evans Blue as a selective small-molecule inhibitor of Calcium/calmodulin-dependent protein kinase II alpha (CaMKII-α), a potential therapeutic target in T-cell lymphoma. researchgate.net The study found that Evans Blue could suppress tumor cell proliferation, possibly by regulating the PI3K-AKT signaling pathway, with an IC50 of 197.1 nM. researchgate.net
In neuroscience research, Evans Blue has been shown to interact with the P2X purinoreceptor 4 (P2X4R), an ATP-gated cation channel. patsnap.com In in vitro models of ischemic stroke, Evans Blue exhibited neuroprotective effects by inhibiting the P2X4R/p38 signaling pathway. patsnap.com Furthermore, research has demonstrated that Evans Blue possesses a strong binding affinity for DNA released from necrotic cells (Ksv=5.08×10⁵ L/(mol/L)). nih.gov This "necrosis-avid" property allows derivatives like ¹³¹I-Evans Blue to selectively accumulate in and image necrotic tissues, which are a feature of various diseases, including cancer and cardiovascular conditions. nih.govnih.gov
Beyond molecular targeting for imaging and diagnostics, Evans Blue itself is being investigated for direct therapeutic effects. A significant finding is its dual anti-viral activity against the Hepatitis B virus (HBV) in in vitro models. nih.govnih.gov Research showed that Evans Blue inhibits HBV replication through two distinct mechanisms targeting host factors:
It blocks the binding of the viral preS1 protein to the host cell entry receptor, the sodium taurocholate cotransporting polypeptide (NTCP). nih.govnih.gov
It interferes with the assembly of the virus capsid by reducing cytosolic calcium ion concentration, an effect mediated by targeting the host BK channel. nih.govnih.gov
The IC50 for this anti-HBV activity was found to be approximately 2 µM in Huh7DhNTCP cells and 5 µM in primary human hepatocytes. nih.govnih.gov Because it targets host factors, Evans Blue was also effective against nucleos(t)ide analog-resistant HBV strains. nih.gov Other research has also suggested Evans Blue as a potential inhibitor of SARS-CoV-2 entry, further expanding its prospective antiviral applications. patsnap.comnews-medical.net
| Research Area | Molecular Target/Mechanism | Disease Model | Key Findings | Citations |
| Oncology | CaMKII-α (inhibitor) | T-cell Lymphoma (in vitro) | Inhibited tumor cell proliferation (IC50 = 197.1 nM) via PI3K-AKT pathway. | researchgate.net |
| Neuroscience | P2X4R/p38 pathway (inhibitor) | Ischemic Stroke (in vitro) | Produced neuroprotective effects against hypoxia-induced neuronal death. | patsnap.com |
| Necrosis Imaging | DNA (binding) | Necrotic Tissue Models (rat) | Selectively accumulated in necrotic tissues, enabling targeted imaging. | nih.gov |
| Virology | NTCP (binding inhibitor) & Capsid Assembly (inhibitor) | Hepatitis B Virus (in vitro) | Exhibited dual anti-HBV activity (IC50 ≈ 2-5 µM) and was effective against drug-resistant strains. | nih.govnih.govresearchgate.net |
| Virology | Viral Entry | SARS-CoV-2 (in vitro) | Identified as a potential inhibitor of viral entry. | patsnap.comnews-medical.net |
Investigating Specific Molecular Targets in Experimental Diseases
Integration with High-Throughput Screening in Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds. springernature.comnih.gov Evans Blue is being integrated into HTS workflows, not as a therapeutic candidate itself in all cases, but as a tool to facilitate the discovery of other drugs.
In plant biology, an HTS procedure was developed to quantitatively detect hypersensitive cell death using Evans Blue staining in a suspension cell culture of Arabidopsis thaliana. nih.gov This allows for the screening of chemical libraries to find compounds that either inhibit or potentiate this key plant immune response.
In the context of human genetic diseases, HTS assays have been designed to find drugs for retinitis pigmentosa caused by rhodopsin mutations. In one such screen, Evans Blue was used as a model positive control compound. arvojournals.org A luciferase-based reporter assay to screen for compounds that promote the degradation of the mutant P23H opsin protein was validated using Evans Blue, which acted as a luciferase inhibitor. arvojournals.org These examples demonstrate the utility of Evans Blue as a reliable tool and control agent within diverse HTS platforms, aiding the search for novel therapeutic agents. nih.govjove.com
Elucidation of Complex Biological Pathways Using Evans Blue Tetrasodium Salt as a Tool
Evans Blue (EB) tetrasodium salt has long been established as a vital tool in biomedical research, primarily due to its unique physicochemical property of avidly binding to serum albumin. nih.gov This non-covalent interaction, occurring between the sulfonic acid groups on the dye and amino groups on the protein, results in the formation of a large molecular complex (approximately 69 kDa). nih.govtandfonline.com Under normal physiological conditions, this EB-albumin complex is restricted to the intravascular space, unable to cross intact endothelial barriers. nih.gov However, in various pathological states, the integrity of these barriers is compromised, allowing the complex to extravasate into surrounding tissues. This principle of selective leakage forms the basis of its utility in elucidating several complex biological pathways, particularly those involving changes in vascular integrity and transport processes.
The dye's utility extends beyond a simple tracer; it also possesses intrinsic pharmacological activities that allow researchers to probe specific molecular pathways. tocris.comwikipedia.org Its ability to interact with certain receptors and transporters has made it a valuable agent for dissecting signaling cascades in the nervous system. tocris.com
Mapping Vascular Permeability in Inflammation and Disease
One of the most widespread applications of this compound is in the assessment of vascular permeability, a critical event in inflammation, immune responses, and the progression of various diseases. researchgate.net Pathological conditions often trigger the release of inflammatory mediators that increase the permeability of blood vessels. nih.gov When administered intravenously, the EB-albumin complex circulates in the bloodstream. If the vascular barrier in a particular tissue is compromised, the blue-colored complex leaks into the interstitium, visibly staining the affected area. nih.gov
This method, often referred to as the Miles assay, allows for both qualitative visualization and quantitative measurement of plasma protein extravasation. nih.gov Researchers can extract the dye from the tissue and use spectrophotometry to quantify the extent of the leakage, providing a reliable measure of barrier disruption. arvojournals.org This technique has been instrumental in studying the pathways of vascular leakage in a multitude of conditions, including:
Inflammatory Disorders: Investigating the effects of inflammatory mediators and testing the efficacy of anti-inflammatory agents in models of airway inflammation, skin inflammation, and inflammatory bowel disease. researchgate.netarvojournals.org
Tumor Biology: Characterizing the "enhanced permeability and retention" (EPR) effect in tumors. Most solid tumors exhibit leaky vasculature, which facilitates the delivery of nutrients and supports tumor growth. nih.gov Evans Blue helps in visualizing and quantifying this leakiness, aiding in the study of tumor angiogenesis and the development of drug delivery systems. nih.gov
Ocular Diseases: Quantifying the breakdown of the blood-retinal barrier in diseases like diabetic retinopathy and age-related macular degeneration, where vascular leakage is a key pathological feature. arvojournals.org
Assessing Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly specialized and selective barrier that protects the central nervous system (CNS). Its disruption is a hallmark of many neurological diseases, including stroke, traumatic brain injury, brain tumors, and neurodegenerative disorders. wikipedia.orgmedsci.org this compound serves as a classical and effective tool for assessing BBB integrity. frontiersin.orgspringernature.com
In a healthy state, the EB-albumin complex is excluded from the brain parenchyma. wikipedia.org Following an ischemic event like a stroke or in the presence of a brain tumor, the BBB can become compromised. medsci.org The extravasation of the EB-albumin complex into the brain tissue provides clear, visual evidence of the location and extent of the barrier breakdown. plos.org This method is widely used in preclinical animal models to:
Study the mechanisms of BBB breakdown in various neurological disease models. tandfonline.com
Evaluate the neuroprotective effects of therapeutic agents aimed at preserving BBB integrity. medsci.org
Identify regions of vasogenic edema, where plasma constituents leak into the brain. tandfonline.com
While it is a powerful tool, it is understood that the dye can exist in a small, unbound form which may cross the BBB independently of albumin, a factor researchers consider during interpretation. preprints.org
Probing Neurotransmitter Systems and Ion Channels
Beyond its role as a permeability tracer, this compound has been identified as a pharmacologically active molecule that can elucidate pathways in neurobiology by acting as a specific antagonist or inhibitor. tocris.comwikipedia.org This allows it to be used as a tool to probe the function of specific components of synaptic transmission.
Research has demonstrated that Evans Blue acts as:
An inhibitor of glutamate (B1630785) transporters: It potently inhibits the uptake of L-glutamate into synaptic vesicles, a crucial step in the glutamatergic signaling pathway. tocris.comrndsystems.com This allows researchers to study the consequences of impaired vesicular glutamate loading.
An antagonist of ionotropic glutamate receptors: It functions as a negative allosteric modulator of AMPA and kainate receptors, which are critical for fast excitatory neurotransmission in the CNS. tocris.comwikipedia.org By inhibiting these receptors, it can be used to investigate their role in synaptic plasticity, excitotoxicity, and various neurological processes.
A P2X purinoceptor antagonist: It has been shown to block certain subtypes of P2X receptors, which are ATP-gated ion channels involved in processes like nociception and inflammation. tocris.com
A specific antagonist of the human epithelial Na+ channel (ENaC) δ-subunit: This specific inhibitory action provides a unique tool to differentiate the function of the δ-subunit from other ENaC subunits, aiding in the elucidation of its physiological and pathological roles. core.ac.ukpsu.edu
The following table summarizes key research findings where this compound was used as a tool to elucidate biological pathways.
| Biological Pathway/Process | Principle of Elucidation Using Evans Blue | Example Research Application | Key Findings/Insights |
|---|---|---|---|
| Vascular Permeability (Inflammation) | The EB-albumin complex extravasates through leaky vessels at sites of inflammation. The amount of dye leakage into tissue is quantified. nih.gov | Studying host-parasite interactions in a pig model of neurocysticercosis. plos.org | Demonstrated that cysticidal treatment induces an acute inflammatory response leading to focal breakdown of the blood-brain barrier around the parasite cysts. plos.org |
| Blood-Brain Barrier (BBB) Disruption | In a healthy CNS, the BBB prevents the EB-albumin complex from entering the brain parenchyma. Dye presence in the brain indicates a compromised barrier. wikipedia.org | Quantifying BBB breakdown in a photothrombotic stroke model in rodents. medsci.org | Enabled sensitive, near-infrared fluorescence-assisted quantification of BBB impairment, showing a direct correlation between dye extravasation and ischemic injury. medsci.org |
| Glutamatergic Neurotransmission | Acts as a potent inhibitor of L-glutamate uptake into synaptic vesicles and as a negative allosteric modulator of AMPA and kainate receptors. tocris.com | Investigating the mechanisms of glutamate transport and receptor function in isolated synaptic vesicles and neurons. | Identified as a specific inhibitor of vesicular glutamate transporters and a modulator of AMPA/kainate receptor desensitization, providing a tool to dissect these processes. tocris.com |
| Ion Channel Function (ENaC) | Acts as a specific antagonist for the δ-subunit of the human epithelial Na+ channel (hENaC), allowing for its functional differentiation. core.ac.uk | Electrophysiological studies in Xenopus oocytes expressing different hENaC subunits. | Revealed that Evans Blue specifically inhibits the δ-subunit without affecting the α-subunit, establishing it as the first known δ-subunit-specific antagonist. core.ac.ukpsu.edu |
Q & A
Basic Research Questions
Q. How should Evans Blue tetrasodium salt be applied in blood-brain barrier (BBB) permeability studies?
- Methodological Answer :
- Dye Preparation : Dissolve Evans Blue in saline or PBS at 2% (w/v) and filter-sterilize. Avoid autoclaving, as high temperatures may degrade the dye .
- Administration : Inject intravenously (4–6 mg/kg body weight) and allow 1–4 hours for circulation. The dye binds to serum albumin, enabling visualization of BBB leakage .
- Quantification : Perfuse animals with saline to remove unbound dye. Extract brain tissue and homogenize in formamide (55°C, 72 hours). Measure absorbance at 620 nm and calculate dye content using a standard curve .
Q. What are the standard protocols for assessing cell viability using Evans Blue?
- Methodological Answer :
- Staining : Prepare a 0.5% Evans Blue solution in PBS. Incubate cells for 5–10 minutes. Non-viable cells with compromised membranes retain the dye, appearing blue under light microscopy .
- Washing : Rinse cells thoroughly with PBS to remove extracellular dye.
- Quantification : For adherent cells, dissolve retained dye in 1% SDS for 1 hour and measure absorbance at 600 nm. Normalize to total cell count .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear gloves, lab coats, and eye protection. Use in a well-ventilated area to avoid inhalation .
- Waste Disposal : Collect chemically contaminated waste separately. Do not pour into drains due to aquatic toxicity .
- First Aid : For eye exposure, rinse with water for 15 minutes. For ingestion, seek medical attention .
Advanced Research Questions
Q. How can conflicting data on Evans Blue’s inhibition of AMPA/kainate receptor subtypes be resolved?
- Methodological Answer :
- Receptor Selectivity : Evidence shows Evans Blue inhibits GluR1 (IC50 = 220 nM) and GluR6 (IC50 = 150 nM) but not GluR3 or GluR6 in Xenopus oocytes . This discrepancy may arise from model-specific receptor subunit expression or assay conditions.
- Experimental Design :
Validate receptor subunit composition using RT-PCR or immunoblotting.
Test dye concentrations across a broader range (50–500 nM) to identify threshold effects.
Include positive controls (e.g., CNQX for AMPA receptors) .
Q. How can Evans Blue stability be optimized in complex physiological buffers?
- Methodological Answer :
- pH Sensitivity : Evans Blue exhibits color shifts above pH 10. Use buffers (e.g., HEPES, PBS) at pH 7.4 to maintain stability .
- Salt Compatibility : Avoid high ionic strength buffers (>150 mM NaCl), which precipitate the dye. Pre-test solubility via centrifugation (10,000 × g, 10 minutes) .
- Long-Term Storage : Store lyophilized dye at 4°C in desiccated conditions. Reconstituted solutions are stable for 1 week at 4°C .
Q. What methods ensure batch-to-batch consistency in Evans Blue for reproducible results?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 620 nm) to assess dye purity. Commercial batches should have >95% main peak .
- Standardization : Pre-test each batch in a cell viability assay (e.g., 0.5% solution on HeLa cells) and compare absorbance values to historical data .
- Documentation : Request certificates of analysis (CoA) from suppliers, including extinction coefficients (ε ≈ 80,000 M⁻¹cm⁻¹ at 620 nm) .
Q. How to quantify Evans Blue accurately when co-administered with other agents (e.g., drugs or salts)?
- Methodological Answer :
- Interference Check : Perform spectral scans (500–700 nm) of Evans Blue mixed with test compounds to identify overlapping absorbance peaks.
- Chromatographic Separation : Use size-exclusion chromatography to isolate Evans Blue-albumin complexes from unbound compounds .
- Internal Standards : Spike samples with a known concentration of deuterated Evans Blue for LC-MS quantification .
Tables for Key Data
Notes for Experimental Design
- Contradictions in Data : Address receptor inhibition variability by standardizing cell models and dye concentrations .
- Advanced Quantification : Combine spectrophotometry with chromatographic methods to improve specificity in complex matrices .
- Ethical Compliance : Follow institutional guidelines for animal studies, particularly regarding dye dosage and euthanasia protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
